REACTION_CXSMILES
|
C(Cl)(=O)C(Cl)=O.[CH2:7]([C:11]1[NH:15][N:14]=[C:13]([C:16](O)=[O:17])[C:12]=1[N+:19]([O-:21])=[O:20])[CH:8]([CH3:10])[CH3:9].C[N:23](C)C=O>ClCCl>[CH2:7]([C:11]1[NH:15][N:14]=[C:13]([C:16]([NH2:23])=[O:17])[C:12]=1[N+:19]([O-:21])=[O:20])[CH:8]([CH3:10])[CH3:9]
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Name
|
|
Quantity
|
10 mL
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Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
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Name
|
|
Quantity
|
5.6 g
|
Type
|
reactant
|
Smiles
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C(C(C)C)C1=C(C(=NN1)C(=O)O)[N+](=O)[O-]
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Name
|
|
Quantity
|
70 mL
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Type
|
solvent
|
Smiles
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ClCCl
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Name
|
|
Quantity
|
0.1 mL
|
Type
|
reactant
|
Smiles
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CN(C=O)C
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Control Type
|
UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
|
The reaction was stirred at 0° C. for 0.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
to warm to room temperature
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Type
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STIRRING
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Details
|
stirred for a further 2 hours
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Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was azeotroped with dichloromethane (3×50 ml)
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Type
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DISSOLUTION
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Details
|
the residue was dissolved in toluene (100 ml)
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Type
|
CUSTOM
|
Details
|
Ammonia gas was bubbled into the solution for 2 hours
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
the reaction was stirred under nitrogen at room temperature for 18 hours
|
Duration
|
18 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
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FILTRATION
|
Details
|
After filtration
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Type
|
CONCENTRATION
|
Details
|
the filtrates were concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in ethyl acetate (400 ml)
|
Type
|
WASH
|
Details
|
washed with water (50 ml)
|
Type
|
FILTRATION
|
Details
|
The organic phase was filtered
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the filtrate was dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)C1=C(C(=NN1)C(=O)N)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |